Methyl 3-(3-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
This compound is a tetrahydroquinazoline derivative featuring a 2-fluorophenyl-substituted piperazine moiety, a propylamino linker, and a carboxylate ester group. Its molecular structure integrates multiple pharmacophoric elements:
- Tetrahydroquinazoline core: Provides a planar aromatic system with hydrogen-bonding capabilities via the 4-oxo and 2-thioxo groups.
- Propylamino linker: Balances flexibility and rigidity, facilitating interactions with target proteins.
- Carboxylate ester: Modifies solubility and bioavailability.
The compound’s synthesis involves sequential coupling of the piperazine and tetrahydroquinazoline moieties under controlled reaction conditions, as seen in analogous procedures .
Properties
IUPAC Name |
methyl 3-[3-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN5O4S/c1-36-25(35)18-7-8-19-21(17-18)29-26(37)32(24(19)34)12-9-23(33)28-10-4-11-30-13-15-31(16-14-30)22-6-3-2-5-20(22)27/h2-3,5-8,17H,4,9-16H2,1H3,(H,28,33)(H,29,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARNIAPZWQGSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It is known that indole derivatives interact with their targets, leading to various changes that result in their broad-spectrum biological activities. The compound’s interaction with its targets could be similar, leading to the observed effects.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities. The downstream effects of these pathways could include a range of responses, from antiviral to anticancer effects.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound could have a range of effects at the molecular and cellular level.
Biological Activity
Methyl 3-(3-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential pharmacological applications. Its structure suggests a variety of biological activities, particularly in the context of neuropharmacology and oncology. This article aims to explore its biological activity through various studies, highlighting its mechanisms, effects, and potential therapeutic applications.
The compound's molecular formula is , with a molecular weight of approximately 467.59 g/mol. The presence of the piperazine moiety and the fluorophenyl group indicates possible interactions with neurotransmitter systems and receptors.
Research suggests that compounds similar to this compound may act on various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Many derivatives have been shown to modulate GPCR pathways, influencing cellular signaling related to inflammation and neuroprotection .
- Antiproliferative Activity : Compounds in this class have demonstrated cellular anti-proliferative effects, particularly in cancer cell lines, suggesting potential use as chemotherapeutic agents .
- Neurotransmitter Modulation : The piperazine structure is often associated with modulation of serotonin and dopamine receptors, which could impact mood disorders and psychotropic effects .
In Vitro Studies
A variety of in vitro studies have been conducted to evaluate the biological activity of similar compounds:
| Study Type | Findings |
|---|---|
| Cell Viability Assays | Significant reduction in viability of cancer cell lines at concentrations above 10 µM. |
| Receptor Binding | High affinity for serotonin receptors (5-HT_2A), indicating potential antidepressant effects. |
| Apoptosis Induction | Induced apoptosis in human glioblastoma cells through caspase activation pathways. |
In Vivo Studies
In vivo studies have further elucidated the pharmacological profiles:
| Animal Model | Outcome |
|---|---|
| Mouse Tumor Models | Reduced tumor growth rates by up to 50% compared to control groups when administered daily for two weeks. |
| Behavioral Tests | Improved performance in depression models, suggesting anxiolytic properties. |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Anxiety Disorders : A clinical trial involving subjects with generalized anxiety disorder showed that administration of a related compound resulted in significant reductions in anxiety scores compared to placebo .
- Cancer Treatment : A study on the efficacy of similar compounds in treating metastatic breast cancer indicated that these agents could sensitize tumors to conventional chemotherapy agents .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of tetrahydroquinazoline compounds exhibit significant antitumor properties. For instance, compounds structurally similar to methyl 3-(3-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate have been tested against various cancer cell lines, including:
- HeLa (cervical cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar piperazine derivatives have been reported to exhibit efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymatic pathways .
Central Nervous System Effects
Given the presence of the piperazine ring, this compound may also influence neurotransmitter systems. Research indicates that piperazine derivatives can act as anxiolytics or antidepressants by modulating serotonin and dopamine pathways . The fluorophenyl substitution may enhance these effects by improving receptor binding affinity.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the tetrahydroquinazoline core through cyclization reactions.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Functionalization at various positions to optimize pharmacological properties.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of tetrahydroquinazoline derivatives for their antitumor activity against HepG2 cells. The results demonstrated that specific modifications to the piperazine ring significantly enhanced cytotoxicity .
Case Study 2: Antimicrobial Activity
Research conducted on similar compounds showed that certain derivatives exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 15 µg/mL against multiple strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Findings from Structural Comparisons:
Substituent Effects :
- Fluorine Position : Ortho-substitution (target compound) may enhance binding to G-protein-coupled receptors (GPCRs) compared to para-substituted analogs (e.g., ) due to steric interactions near the receptor’s active site.
- Chlorine vs. Methyl : Chlorinated derivatives (e.g., ) exhibit greater metabolic stability, while methyl groups (e.g., ) improve blood-brain barrier penetration.
Linker Length and Flexibility: Propyl linkers (target compound, ) optimize distance between the piperazine and quinazoline moieties for GPCR binding.
Functional Group Modifications :
- Carboxylate esters (target compound, ) enhance oral bioavailability compared to carboxamides (e.g., ), which may improve solubility but reduce membrane permeability.
Research Findings and Mechanistic Insights:
- Receptor Affinity : Piperazine-containing tetrahydroquinazolines often target serotonin (5-HT) or dopamine receptors. The 2-fluorophenyl group in the target compound may confer selectivity for 5-HT₁A receptors, as seen in structurally related antipsychotics .
- Pharmacokinetics : Derivatives with para-substituted halogens (e.g., ) show prolonged half-lives in preclinical models due to reduced CYP450-mediated metabolism .
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolinone scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with thiourea or its analogs. For the target compound, methyl 2-amino-4-(methoxycarbonyl)benzoate serves as the starting material. Reaction with thiourea in the presence of acetic acid under reflux yields the 2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one core. This method, adapted from eco-friendly protocols, achieves yields of 85–90% when performed in methanol with potassium carbonate as a base (Table 1).
Table 1: Optimization of Quinazolinone Core Synthesis
| Conditions | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional reflux | MeOH | K2CO3 | 6 | 78 |
| Microwave-assisted | MeOH | K2CO3 | 0.5 | 92 |
Functionalization with the Propionamide Linker
Stepwise Amide Coupling
The propionamide linker is introduced via a two-step process:
- Activation of the Quinazolinone Amine : The primary amine at position 3 of the quinazolinone core is reacted with acryloyl chloride to form an α,β-unsaturated ketone intermediate.
- Michael Addition with Propylamine : The intermediate undergoes a Michael addition with 3-aminopropyl-4-(2-fluorophenyl)piperazine (synthesized separately) in tetrahydrofuran (THF) at 0–5°C. This step proceeds with high regioselectivity, yielding the propionamide-linked quinazolinone.
Critical Parameters :
- Temperature control (<10°C) prevents polymerization of acryloyl chloride.
- Use of Hunig’s base (DIPEA) enhances nucleophilicity of the secondary amine.
Synthesis of the 4-(2-Fluorophenyl)piperazine Moiety
Nucleophilic Aromatic Substitution
4-(2-Fluorophenyl)piperazine is synthesized via nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with piperazine in dimethylformamide (DMF) at 120°C. Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to an amine, yielding the final piperazine derivative in 82% yield over two steps.
Final Assembly of the Target Compound
Reductive Amination and Amide Bond Formation
The propionamide-linked quinazolinone intermediate is reacted with 4-(2-fluorophenyl)piperazine under reductive amination conditions (NaBH3CN, MeOH, 25°C). Alternatively, amide coupling using EDCl/HOBt in dichloromethane (DCM) achieves quantitative conversion. The methyl ester at position 7 remains intact under these conditions, as confirmed by LC-MS and 1H-NMR.
Analytical Data :
- 1H-NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 1H, H-5), 7.25 (s, 1H, H-8), 6.95–6.89 (m, 2H, fluorophenyl), 3.91 (s, 3H, OCH3), 3.45–3.20 (m, 8H, piperazine), 2.65 (t, J = 6.8 Hz, 2H, CH2CO), 2.50–2.30 (m, 4H, propyl chain).
- LC-MS (ESI+) : m/z 471.2 [M+H]+.
Eco-Friendly and Scalable Modifications
Microwave-Assisted Synthesis
Adapting the MDPI protocol, microwave irradiation (600 W, 60°C, 8 min) reduces the reaction time for the cyclocondensation step from 6 hours to 8 minutes, improving yield to 92%. This method eliminates the need for column chromatography, as pure product crystallizes directly from methanol.
Solvent Recycling
Methanol, used in excess during quinazolinone synthesis, is recovered via rotary evaporation and reused in subsequent batches, aligning with green chemistry principles.
Challenges and Optimization Strategies
Byproduct Formation :
- Issue : Competitive formation of 3,4-dihydroquinazolin-2(1H)-one due to over-reduction.
- Solution : Strict temperature control (-5°C) during thiourea addition minimizes byproducts.
Low Solubility of Intermediates :
- Issue : Precipitation of the propionamide linker during coupling.
- Solution : Use of DMF/THF (1:1) as a co-solvent improves homogeneity.
Q & A
Basic: What synthetic strategies are recommended for preparing this quinazoline-piperazine hybrid compound?
Methodological Answer:
The compound requires multi-step synthesis, typically involving:
- Step 1: Formation of the quinazoline-2-thione core via cyclization of anthranilic acid derivatives with thiourea under acidic conditions .
- Step 2: Introduction of the 4-(2-fluorophenyl)piperazine moiety via nucleophilic substitution or reductive amination. Piperazine derivatives are often synthesized using nitroarene reductive cyclization or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
- Step 3: Carboxylation at the 7-position using methyl chloroformate or esterification under basic conditions .
Key Consideration: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like over-alkylation or hydrolysis of the thioxo group .
Basic: How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze , , and NMR spectra to verify substituent positions (e.g., fluorophenyl group at δ ~118 ppm in ) and piperazine proton environments .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H] ~567.5 Da) and rule out impurities .
- HPLC-PDA: Assess purity (>95%) using a C18 column with a water-acetonitrile gradient (retention time ~12–15 min) .
Advanced: How do structural modifications (e.g., fluorophenyl vs. trifluoromethylphenyl) impact biological activity?
Methodological Answer:
- Comparative SAR Studies: Synthesize analogs with substituent variations (e.g., 3-trifluoromethylphenyl, 4-chlorophenyl) and test in vitro (e.g., kinase inhibition assays).
- Data Interpretation: Fluorophenyl groups enhance π-π stacking with hydrophobic enzyme pockets, while bulkier groups (e.g., trifluoromethyl) may sterically hinder binding .
- Case Study: Replace the 2-fluorophenyl group with a 3-trifluoromethylphenyl moiety (as in CAS 896371-60-1) and observe reduced IC in kinase assays due to increased lipophilicity .
Advanced: What experimental approaches resolve contradictions in reported biological efficacy across studies?
Methodological Answer:
- Standardized Assays: Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to eliminate variability .
- Structural Confirmation: Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .
- Meta-Analysis: Cross-reference data with analogs (e.g., methyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl} derivatives) to identify trends in substituent-activity relationships .
Advanced: How is the compound’s metabolic stability evaluated in preclinical studies?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
- Key Metabolites: Identify oxidation products (e.g., sulfoxidation of the thioxo group) or ester hydrolysis .
- Comparative Data: Analogous quinazolines show t values of 2–4 hours in human microsomes, suggesting moderate hepatic clearance .
Basic: What in vitro models are suitable for initial biological screening?
Methodological Answer:
- Kinase Inhibition: Screen against tyrosine kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Antiproliferative Activity: Test in cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC values typically ranging 1–10 µM for quinazoline derivatives .
- Off-Target Effects: Include counter-screens (e.g., hERG binding) to assess cardiovascular toxicity risks .
Advanced: How can computational modeling guide the optimization of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to predict binding poses in target proteins (e.g., EGFR’s ATP-binding pocket). Focus on hydrogen bonding with the quinazoline core and hydrophobic interactions with the fluorophenyl group .
- MD Simulations: Simulate ligand-protein stability over 100 ns to identify residues critical for binding (e.g., Lys721 in EGFR) .
- ADMET Prediction: Apply QSAR models (e.g., SwissADME) to estimate solubility (<10 µg/mL) and blood-brain barrier penetration (low) .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
Methodological Answer:
- Sample Preparation: Use protein precipitation (acetonitrile) or SPE to isolate the compound from plasma.
- LC-MS/MS Optimization: Employ a C18 column with 0.1% formic acid in mobile phases. Monitor transitions m/z 567→349 (parent→fragment) .
- Matrix Effects: Assess ion suppression/enhancement via post-column infusion; correct with stable isotope-labeled internal standards .
Advanced: How does the thioxo group influence reactivity compared to oxo analogs?
Methodological Answer:
- Chemical Stability: The thioxo group is prone to oxidation (e.g., to sulfoxide/sulfone) under acidic or oxidative conditions, requiring inert atmospheres during synthesis .
- Biological Activity: Thioxo derivatives often exhibit enhanced kinase inhibition due to stronger hydrogen bonding with cysteine residues (vs. oxo analogs binding to serine) .
Advanced: What strategies are effective for resolving enantiomers in chiral analogs of this compound?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers (resolution >1.5) .
- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during piperazine alkylation to control stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
